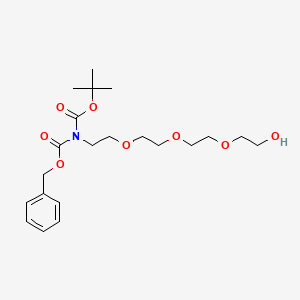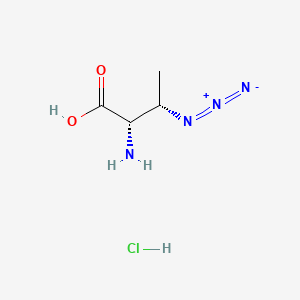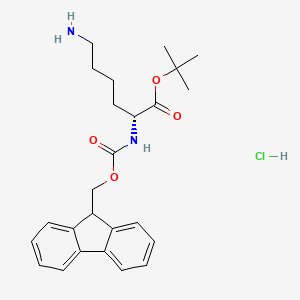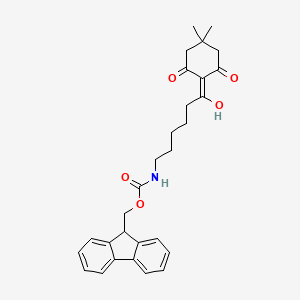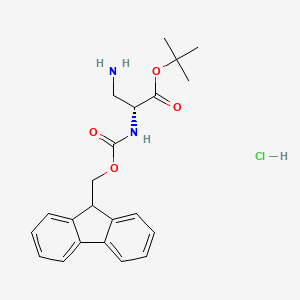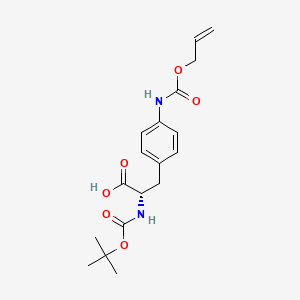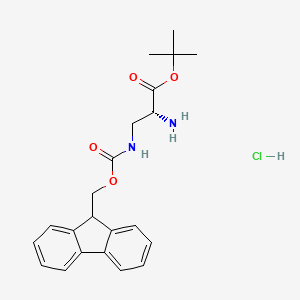
H-D-Dap(Fmoc)-OtBu HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Dap(Fmoc)-OtBu HCl is a synthetic amino acid derivative that is used as a reagent for the synthesis of peptides. It is a derivative of D-Dap, also known as 2,6-diaminopimelic acid, and is used in a variety of applications in the field of peptide chemistry. This compound is used as a building block for the synthesis of peptides and proteins, and its reactivity and stability make it a useful reagent in the laboratory.
Mécanisme D'action
H-D-Dap(Fmoc)-OtBu HCl is used as a reagent in the synthesis of peptides and proteins. It acts as a building block in the synthesis process, and its reactivity and stability make it a useful reagent in the laboratory. The Fmoc group is removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide is obtained.
Biochemical and Physiological Effects
H-D-Dap(Fmoc)-OtBu HCl is a synthetic amino acid derivative that is used as a reagent for the synthesis of peptides and proteins. It has no direct biochemical or physiological effects, as it is not a drug or active ingredient.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using H-D-Dap(Fmoc)-OtBu HCl for lab experiments include its reactivity and stability, which make it a useful reagent in the laboratory. Additionally, the Fmoc group can be removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide can be obtained. The main limitation of using this compound is that it is not a drug or active ingredient, and therefore has no direct biochemical or physiological effects.
Orientations Futures
The use of H-D-Dap(Fmoc)-OtBu HCl in the laboratory can be further explored in the following ways:
1. Developing new methods for the synthesis of peptides and proteins using this compound.
2. Investigating the potential of this compound to be used as a therapeutic agent.
3. Studying the effects of this compound on the structure and function of proteins.
4. Investigating the potential of this compound to be used as a drug delivery system.
5. Investigating the potential of this compound to be used in the synthesis of peptide-based drugs.
6. Developing new methods for the synthesis of peptide-based drugs using this compound.
7. Investigating the potential of this compound to be used in the synthesis of peptide-based materials.
8. Studying the effects of this compound on the structure and function of peptide-based materials.
9. Investigating the potential of this compound to be used in the synthesis of peptide-based nanomaterials.
10. Studying the effects of this compound on the structure and function of peptide-based nanomaterials.
Méthodes De Synthèse
H-D-Dap(Fmoc)-OtBu HCl is synthesized using a variety of methods, including the Fmoc (9-fluorenylmethoxycarbonyl) protection method. This method involves the addition of Fmoc-protected amino acid derivatives to a peptide chain. The Fmoc group is then removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide is obtained.
Applications De Recherche Scientifique
H-D-Dap(Fmoc)-OtBu HCl is used in a variety of scientific research applications, including the synthesis of peptides and proteins. The compound is used as a building block for the synthesis of peptides and proteins, and its reactivity and stability make it a useful reagent in the laboratory. Additionally, H-D-Dap(Fmoc)-OtBu HCl can be used for the synthesis of peptide-based drugs and for the study of protein structure and function.
Propriétés
IUPAC Name |
tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUHWUVCJVBIF-FSRHSHDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






